1,3,5-金刚烷三醇

概述

描述

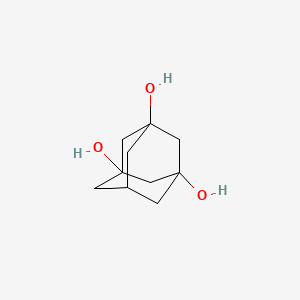

1,3,5-Adamantanetriol is a chemical compound with the molecular formula C10H16O3 . It is also known by other names such as Adamantane-1,3,5-triol and 1,3,5-Trihydroxyadamantane .

Synthesis Analysis

1-Adamantanol can be converted into adamantane-1,3,5-triol in the presence of N-hydroxylphthtalimide, cobalt (II) acetylacetonate, and manganese dioxide under an oxygen atmosphere in glacial acetic acid . Another method involves the regioselective hydroxylation of 60 mM 1,3-adamantanediol to 30.9 mM 1,3,5-adamantanetriol over 120 hours at 24 °C .

Molecular Structure Analysis

The molecular weight of 1,3,5-Adamantanetriol is 184.23 g/mol . Its InChI code is InChI=1S/C10H16O3/c11-8-1-7-2-9(12,4-8)6-10(13,3-7)5-8/h7,11-13H,1-6H2 and its canonical SMILES is C1C2CC3(CC1(CC(C2)(C3)O)O)O .

Chemical Reactions Analysis

The synthesis of a series of triesters based on 1,3,5-adamantanetriol and 7-ethyl-1,3,5-adamantanetriol and C4–C6 aliphatic acids has been executed . The reactions were carried out in acid media .

Physical And Chemical Properties Analysis

1,3,5-Adamantanetriol has a molecular weight of 184.23 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . Its topological polar surface area is 60.7 Ų . The synthesized esters based on 1,3,5-adamantanetriol have pour points below −40°C, the range of viscosities at 100°C varies from 4.361 to 9.912 mm²/s, and the values of the indices of thermo-oxidative stability are 221.6–240.3°C .

科学研究应用

Organic Synthesis

1,3,5-Adamantanetriol serves as a versatile starting material in organic synthesis. Its rigid structure and multiple hydroxyl groups make it an excellent precursor for synthesizing complex molecules. For instance, it can be transformed into various derivatives through reactions like esterification, etherification, and silylation . These derivatives are valuable for constructing more complex organic compounds used in pharmaceuticals and materials science.

Medicinal Chemistry

In medicinal chemistry, 1,3,5-Adamantanetriol is utilized for the synthesis of drug molecules. Its adamantane core is structurally similar to that of certain drugs like memantine, an Alzheimer’s disease treatment, suggesting potential applications in designing new therapeutics. The hydroxyl groups offer sites for chemical modifications, tailoring the molecule’s properties for desired biological activity.

Materials Science

The compound’s robustness lends itself to materials science, where it’s used to create polymers with high thermal stability and unique optical properties. For example, its derivatives can be incorporated into photoresist materials for semiconductor manufacturing . Additionally, its derivatives have been explored for creating high-performance lubricants with excellent thermo-oxidative stability, suitable for demanding industrial applications .

Biotechnology

Biotechnological applications of 1,3,5-Adamantanetriol include its use as a substrate for enzymatic reactions. Specific microbial cells can catalyze the hydroxylation of adamantane derivatives, demonstrating the compound’s role in biocatalysis and green chemistry . This process is significant for producing fine chemicals and pharmaceutical intermediates in a more environmentally friendly manner.

Pharmacology

In pharmacology, 1,3,5-Adamantanetriol’s derivatives are investigated for their therapeutic potential. The adamantane structure is known for its presence in antiviral drugs, and modifications to the triol could lead to new treatments for viral infections or other diseases. Its pharmacokinetic properties can be tuned by altering its chemical structure, making it a valuable scaffold in drug design.

Industrial Processes

The compound’s high thermal stability makes it suitable for use in industrial processes that require materials to withstand high temperatures without degrading. Its derivatives are used in the synthesis of base oils for aviation gas turbine engines, which operate under extreme conditions . The development of such materials is crucial for advancing technology in sectors like aerospace and automotive.

Chemical Synthesis

1,3,5-Adamantanetriol is also a catalyst and reagent in various chemical reactions. Its unique structure can influence the outcome of reactions, making it a valuable tool for chemists working on synthesizing new compounds or improving existing synthetic routes.

Advanced Material Development

The compound’s potential in developing advanced materials is significant. Its derivatives can form part of the structural framework in novel materials with desirable properties like high gas uptake capacities, which are essential for applications like gas storage and separation.

作用机制

Target of Action

It is known that 1,3,5-adamantanetriol is an intermediate for the synthesis of adamantane-based trimeric cationic surfactants and other adamantane polyhydric alcohols . These compounds may interact with various biological targets, but the specific targets of 1,3,5-Adamantanetriol remain to be identified.

Biochemical Pathways

It is known that 1-adamantanol can be converted into 1,3,5-adamantanetriol in the presence of n-hydroxylphthtalimide, cobalt (ii) acetylacetonate, and manganese dioxide under oxygen atmosphere in glacial acetic acid . This suggests that 1,3,5-Adamantanetriol may be involved in or affect similar biochemical reactions.

安全和危害

未来方向

1,3,5-Adamantanetriol and its derivatives have been used to create materials with valuable properties . They are used as starting compounds for the preparation of polymeric materials, cationic surfactants, flame retardants for polycarbonate, conformationally rigid crown ethers, biologically active substances, and new heat-resistant base oils . This direction is intensively developing .

属性

IUPAC Name |

adamantane-1,3,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c11-8-1-7-2-9(12,4-8)6-10(13,3-7)5-8/h7,11-13H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCYBYTIPMYLHAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1(CC(C2)(C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50432519 | |

| Record name | 1,3,5-Adamantanetriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

99181-50-7 | |

| Record name | 1,3,5-Adamantanetriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main applications of 1,3,5-Adamantanetriol?

A1: 1,3,5-Adamantanetriol serves as a key building block in organic synthesis, particularly for creating adamantane-based pharmaceuticals, fine chemicals, and functional materials. [] Its unique structure and reactivity make it a valuable precursor for developing novel compounds with potentially useful properties.

Q2: What is a notable advantage of the Cr(VI) oxidation method for synthesizing 1,3,5-adamantanetriol?

A2: The direct oxidation of adamantane using Cr(VI) reagents offers a simplified, one-step synthesis route for producing 1,3,5-adamantanetriol and other adamantane polyhydric alcohols. [] This method is advantageous due to its relatively mild reaction conditions, straightforward procedure, and reduced reaction steps compared to alternative approaches.

Q3: Are there any alternative synthesis methods for 1,3,5-adamantanetriol?

A3: Yes, besides chemical synthesis, researchers have explored biocatalytic approaches. For example, Kitasatospora cells can regioselectively convert 1,3-adamantanediol to 1,3,5-adamantanetriol. [] This highlights the potential of using biocatalysts for specific and controlled modifications of adamantane derivatives.

Q4: What research has been done on the derivatives of 1,3,5-adamantanetriol?

A4: Studies have investigated the synthesis and properties of triesters derived from 1,3,5-adamantanetriol and 7-ethyl-1,3,5-adamantanetriol. [] This research explores the impact of structural modifications on the physicochemical properties and thermo-oxidative stability of these derivatives, which could be relevant for their potential applications.

Q5: Are there efficient methods available for producing 1,3,5-adamantanetriol derivatives?

A5: Research has described the preparation of 1,3,5-adamantanetriol mono(meth)acrylate, highlighting the development of specific synthetic methodologies for obtaining valuable derivatives. [] This further expands the possibilities for utilizing 1,3,5-adamantanetriol as a starting material in various chemical transformations.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-chloro-6-fluorophenyl)-1-[2-(1H-triaziren-1-yl)phenyl]-2-propen-1-one](/img/structure/B1366249.png)

![2-[[[4-(3,4-Dimethylanilino)-4-oxobutanoyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1366255.png)

![Methyl 5-chloro-4-[(4-fluorophenyl)methoxyiminomethyl]-1-phenylpyrazole-3-carboxylate](/img/structure/B1366258.png)

![2-[1-(2,5-Dichloro-3-thienyl)ethylidene]-1-hydrazinecarbothioamide](/img/structure/B1366281.png)

![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine](/img/structure/B1366286.png)